[(6-Methoxynaphthalen-2-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C13H15NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxynaphthalene moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxynaphthalene, which is then subjected to a series of reactions to introduce the methylamine group.
Methylation: The naphthalene derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product is then reacted with methylamine under controlled conditions to form the desired amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-Methoxynaphthalen-2-yl)methylamine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s methoxynaphthalene moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
(6-Hydroxynaphthalen-2-yl)methylamine hydrochloride: This compound has a hydroxyl group instead of a methoxy group, which can alter its chemical reactivity and biological activity.
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride: The presence of an ethyl group instead of a methyl group can affect the compound’s pharmacokinetics and potency.
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride: The addition of a second methyl group can influence the compound’s solubility and interaction with molecular targets.
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10;/h3-8,14H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYQFKRGHUPIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126160-33-4 |
Source
|
Record name | [(6-methoxynaphthalen-2-yl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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